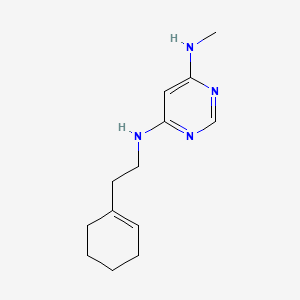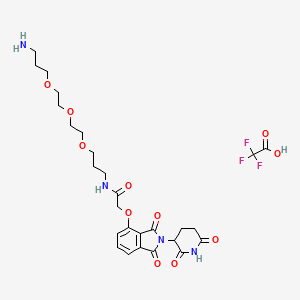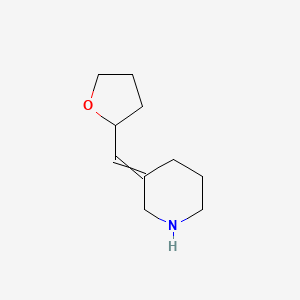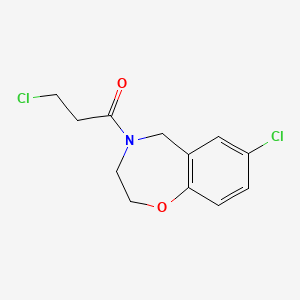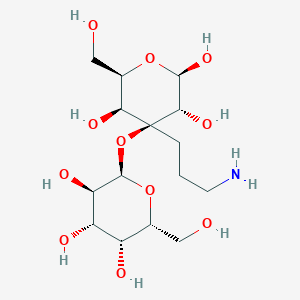
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside (APG) is a disaccharide derived from galactose that has numerous applications in scientific research. APG is a powerful tool for studying the structure and function of proteins, as well as for studying the effects of various drugs on biochemical and physiological processes.
Applications De Recherche Scientifique
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical and physiological processes. It has also been used to study the interactions between proteins and carbohydrates, and to study the effects of carbohydrates on cell signaling pathways. Additionally, 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been used to study the effects of carbohydrates on the immune system and to study the effects of carbohydrates on the growth and development of cells.
Mécanisme D'action
The mechanism of action of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside is complex and involves multiple steps. It is believed that 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside binds to certain proteins, such as lectins, and triggers a conformational change in the protein. This conformational change allows the protein to interact with other proteins and carbohydrates, thus leading to the activation of various biochemical and physiological processes.
Biochemical and Physiological Effects
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the immune system, to induce cell proliferation, to induce cell differentiation, and to modulate the expression of various genes. Additionally, 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is relatively stable, and it has a wide range of applications. However, there are some limitations to using 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in laboratory experiments. It is difficult to control the concentration of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in a solution, and it is difficult to control the timing of its effects.
Orientations Futures
There are a number of potential future directions for the use of 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside in scientific research. For example, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the development of diseases such as cancer and diabetes. Additionally, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the metabolism of drugs, and to study the effects of carbohydrates on the regulation of gene expression. Finally, it may be possible to use 3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside to study the effects of carbohydrates on the development of new therapeutic strategies.
Méthodes De Synthèse
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside can be synthesized using a variety of methods, including the condensation of a-D-galactopyranosyl bromide and 3-aminopropanol. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by column chromatography. Other methods of synthesis include the use of a protecting group and the use of an enzyme-catalyzed reaction.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-4-(3-aminopropyl)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO11/c16-3-1-2-15(11(22)7(5-18)25-13(24)12(15)23)27-14-10(21)9(20)8(19)6(4-17)26-14/h6-14,17-24H,1-5,16H2/t6-,7-,8+,9+,10-,11+,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMTZBUCAREIE-NUZFYJAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1(C(C(OC(C1O)O)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@]1([C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)
![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)
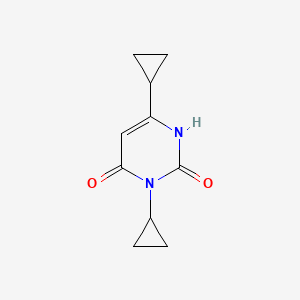
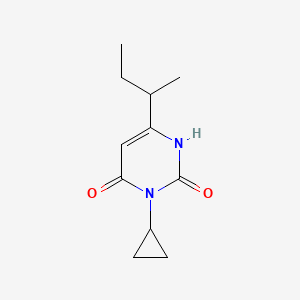
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)
